A Senior Application Scientist's Technical Guide to 5,7-Dichloro-2,3-dihydrothieno[3,4-b]dioxine
A Senior Application Scientist's Technical Guide to 5,7-Dichloro-2,3-dihydrothieno[3,4-b]dioxine
A Senior Application Scientist's Technical Guide to 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1][2]dioxine
Abstract
This document provides an in-depth technical overview of 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1][2]dioxine , a halogenated derivative of the well-known 3,4-ethylenedioxythiophene (EDOT) scaffold. We will explore its fundamental chemical identity, established synthesis paradigms, and its pivotal role as a versatile building block in the fields of organic electronics and medicinal chemistry. The strategic placement of chlorine atoms on the thiophene ring offers reactive sites for sophisticated molecular engineering, enabling the development of novel conductive polymers, organic semiconductors, and potentially therapeutic agents. This guide synthesizes field-proven insights with established protocols to serve as a comprehensive resource for researchers actively engaged in materials science and drug discovery.
Core Chemical Identity and Physicochemical Properties
5,7-Dichloro-2,3-dihydrothieno[3,4-b][1][2]dioxine is fundamentally an EDOT core functionalized with two chlorine atoms at the 5- and 7-positions (equivalent to the 2- and 5- positions of the parent thiophene ring). This substitution is critical; it not only modulates the electronic properties of the monomer but also provides synthetic handles for subsequent polymerization or functionalization reactions.
| Identifier | Value | Source(s) |
| CAS Number | 225518-49-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄Cl₂O₂S | [1][2][5] |
| Molecular Weight | 211.07 g/mol (approx.) | [3][4][5] |
| Synonyms | 2,5-Dichloro-3,4-ethylenedioxythiophene; 5,7-Dichloro-2,3-dihydrothieno[3,4-b]-1,4-dioxin | [2] |
| Canonical SMILES | ClC1=C2OCCOC2=C(Cl)S1 | [3] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Strategic Synthesis: Rationale and Workflow
The synthesis of chlorinated thiophenes often involves direct electrophilic chlorination. While a specific, peer-reviewed synthesis for the title compound is not detailed in the provided search results, a logical and commonly employed approach would involve the direct chlorination of the parent EDOT molecule.
Causality in Synthetic Choices:
-
Chlorinating Agent: A reagent like sulfuryl chloride (SO₂Cl₂) is an effective choice for chlorinating electron-rich aromatic systems like thiophenes. Its reactivity can be controlled by temperature and the use of a suitable solvent.
-
Solvent: A non-reactive, aprotic solvent such as glacial acetic acid or a halogenated solvent is typically used to prevent unwanted side reactions.
-
Catalyst: While the high reactivity of the EDOT ring may not strictly require a catalyst, a mild Lewis acid like ferric chloride (FeCl₃) can be used to polarize the chlorinating agent and facilitate the reaction at lower temperatures, enhancing regioselectivity and yield.[6]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., below 20°C) during the addition of the chlorinating agent to manage the exothermic nature of the reaction and minimize over-chlorination or degradation.[6] A subsequent heating step can then be used to drive the reaction to completion.[6]
Below is a logical workflow illustrating the key stages of synthesis and subsequent purification.
Caption: General workflow for the synthesis and purification of 5,7-Dichloro-EDOT.
Applications in Advanced Materials and Drug Discovery
The true value of 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1][2]dioxine lies in its capacity as a functional monomer and a scaffold for building complex molecules.
Organic Electronics and Conductive Polymers
Derivatives of EDOT are foundational to the field of organic electronics due to their ability to form polymers with high conductivity and stability.[7] The chlorine atoms in the title compound are not merely passive substituents; they are leaving groups ideal for cross-coupling reactions (e.g., Suzuki, Stille, Negishi), allowing for the precise construction of π-conjugated systems.
Mechanism of Utility:
-
Polymerization: The dichloro- derivative can be polymerized through various coupling chemistries to create polymers with tailored electronic properties. The electron-withdrawing nature of the chlorine atoms influences the HOMO/LUMO energy levels of the monomer, which in turn affects the bandgap and conductivity of the resulting polymer.
-
Small Molecule Semiconductors: The compound serves as a core building block for creating well-defined small molecule semiconductors for applications in Organic Field-Effect Transistors (OFETs).[8][9] By coupling different aromatic or alkyl groups at the 5- and 7-positions, researchers can fine-tune the molecule's packing in the solid state, which is critical for achieving high charge carrier mobility.[8]
Caption: Logical relationship of 5,7-Dichloro-EDOT to materials and devices.
Scaffold for Pharmaceutical Development
The thieno[3,4-b]dioxine ring system is a "privileged scaffold" in medicinal chemistry. Heterocyclic compounds containing thiophene are present in numerous FDA-approved drugs. Recent research has identified that derivatives of the related 4,5,6,7-tetrahydro-benzothiophene scaffold are potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[10] RORγt is a high-value drug target for treating autoimmune diseases.[10]
This suggests that the 5,7-dichloro-EDOT core could be a valuable starting point for library synthesis in drug discovery campaigns. The chlorine atoms provide vectors for diversification, allowing chemists to explore the chemical space around the core to optimize binding affinity, selectivity, and pharmacokinetic properties.
Exemplary Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a self-validating system for the functionalization of 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1][2]dioxine, a critical step towards creating novel materials.
Objective: To synthesize 5,7-di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1][2]dioxine.
Materials:
-
Thiophene-2-boronic acid (2.5 eq.)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq.)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (Solvent system)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Methodology:
-
Inert Atmosphere: Assemble a three-neck flask with a condenser and nitrogen inlet. Purge the entire system with dry nitrogen for 15 minutes. Causality: Palladium catalysts are sensitive to oxygen, and an inert atmosphere is crucial to prevent catalyst degradation and ensure high yield.
-
Reagent Addition: To the flask, add 5,7-dichloro-2,3-dihydrothieno[3,4-b][1][2]dioxine (1 eq.), thiophene-2-boronic acid (2.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol, followed by the 2M Na₂CO₃ solution. Causality: Toluene is the primary organic solvent, while ethanol improves the solubility of the boronic acid and the aqueous base. The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification (Primary): Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification (Secondary): Purify the crude solid using column chromatography on silica gel. Causality: This step is critical to remove unreacted starting materials, catalyst residues, and reaction byproducts, ensuring the final product's purity.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Safety and Handling
As a chlorinated organic compound, 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1][2]dioxine must be handled with appropriate precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
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5,7-Dichloro-2,3-dihydrothieno[3,4-b][1][2]dioxine. JKN Chemical. [Link]
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5,7-Bis(1-benzothio-phen-2-yl)-2,3-dihydro-thieno[3,4-b][1][2]dioxine. PubMed. [Link]
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2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carboxylic acid. PubChem. [Link]
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2,3-Dihydro-thieno(3,4-b)(1,4)dioxin-5,7-dicarboxylic acid. PubChem. [Link]
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2-Chloromethyl-2,3-dihydrothieno[3,4-b][1][2]dioxine. ResearchGate. [Link]
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One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1][3]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. MDPI. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central, NIH. [Link]
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Introducing a new 7-ring fused diindenone-dithieno[3,2-b:2',3'-d]thiophene unit as a promising component for organic semiconductor materials. ResearchGate. [Link]
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Characterization of 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1][2]dioxine (EDOT-Cl). Royal Society of Chemistry. [Link]
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